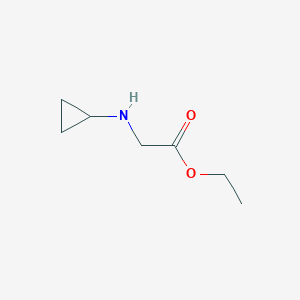

Ethyl 2-(cyclopropylamino)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(cyclopropylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)5-8-6-3-4-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZPZBSGYPGXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289712 | |

| Record name | Glycine, N-cyclopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71922-62-8 | |

| Record name | Glycine, N-cyclopropyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71922-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-cyclopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(cyclopropylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(cyclopropylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(cyclopropylamino)acetate, a valuable building block in medicinal chemistry and drug development. This document details a reliable synthetic protocol and outlines the expected analytical data for the compound's characterization.

Introduction

This compound (C₇H₁₃NO₂) is a secondary amine derivative containing a cyclopropyl moiety and an ethyl ester group. These structural features make it an attractive intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. The presence of the cyclopropyl ring can impart unique conformational constraints and metabolic stability to drug candidates, while the secondary amine and ester functionalities provide handles for further chemical modifications.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a nucleophilic substitution reaction between cyclopropylamine and an ethyl haloacetate. A general and optimized procedure for the N-alkylation of cycloamines provides a reliable method for this transformation[1].

Reaction Scheme

The synthesis proceeds via an Sₙ2 reaction mechanism where the nucleophilic cyclopropylamine attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group. Potassium carbonate is utilized as a mild base to neutralize the hydrochloric acid formed during the reaction.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of ethyl N-cycloamine acetates[1].

Materials:

-

Cyclopropylamine

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

10% Hydrochloric acid (HCl)

-

20% Sodium carbonate solution (Na₂CO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropylamine (1.0 eq.) in acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq.).

-

To this stirred suspension, add ethyl chloroacetate (1.2 eq.) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a 10% HCl solution to remove any unreacted amine.

-

Separate the aqueous layer and neutralize it with a 20% sodium carbonate solution until basic.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound as a liquid.

Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | |

| Appearance | Expected to be a colorless to yellowish liquid | [1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1-4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.4-3.5 | Singlet | 2H | -NH-CH₂ -COO- |

| ~2.2-2.3 | Multiplet | 1H | -NH-CH (CH₂)₂ |

| ~1.2-1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.0 (broad) | Singlet | 1H | -NH - |

| ~0.4-0.6 | Multiplet | 2H | Cyclopropyl CH₂ (cis to NH) |

| ~0.3-0.4 | Multiplet | 2H | Cyclopropyl CH₂ (trans to NH) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~172-173 | C =O (Ester carbonyl) |

| ~60-61 | -O-CH₂ -CH₃ |

| ~50-51 | -NH-CH₂ -COO- |

| ~33-34 | -NH-CH (CH₂)₂ |

| ~14-15 | -O-CH₂-CH₃ |

| ~6-7 | Cyclopropyl CH₂ |

Mass Spectrometry (MS) (Predicted)

The PubChem database provides predicted m/z values for various adducts of this compound[2].

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.10192 |

| [M+Na]⁺ | 166.08386 |

| [M-H]⁻ | 142.08736 |

FTIR (Fourier-Transform Infrared) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3400 (broad) | N-H stretch (secondary amine) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1735-1750 (strong) | C=O stretch (ester) |

| ~1200-1000 | C-O stretch (ester) |

| ~1180-1150 | C-N stretch |

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to a fully characterized product can be visualized as a logical workflow.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive summary of its expected analytical characterization data. The described synthetic method is robust and scalable, making it suitable for laboratory and potential pilot-scale production. The provided spectroscopic data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further research and development activities.

References

Physicochemical properties of "Ethyl 2-(cyclopropylamino)acetate"

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(cyclopropylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound featuring a secondary amine, a cyclopropyl group, and an ethyl ester functionality. Its structure makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its known physicochemical properties, drawing from available database information and predictive models. Due to its status as a synthetic intermediate, extensive experimental data is not always publicly available; therefore, where noted, some properties are based on computational predictions.

Chemical Identity and Structure

This section details the fundamental identifiers for this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | ChemicalBook[1] |

| Synonyms | N-Cyclopropyl-glycine ethyl ester, ethyl N-cyclopropylglycinate | ChemicalBook[1] |

| CAS Number | 71922-62-8 | ChemicalBook[1] |

| Molecular Formula | C7H13NO2 | PubChem[2] |

| Canonical SMILES | CCOC(=O)CNC1CC1 | PubChem[2] |

| InChI | InChI=1S/C7H13NO2/c1-2-10-7(9)5-8-6-3-4-6/h6,8H,2-5H2,1H3 | PubChem[2] |

| InChIKey | VOZPZBSGYPGXEE-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Weight | 143.18 g/mol | N/A (Calculated) |

| Monoisotopic Mass | 143.09464 Da | PubChem[2] |

| XlogP (Predicted) | 0.6 | PubChem[2] |

| Physical Form | Likely a liquid at room temperature | Inferred from related structures[3] |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Predicted Spectral Data

While experimental spectra are not available in the provided search results, computational predictions for mass spectrometry can provide insight into its fragmentation and detection.

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]+ | 144.10192 | 130.5 | PubChem[2] |

| [M+Na]+ | 166.08386 | 138.6 | PubChem[2] |

| [M-H]- | 142.08736 | 135.1 | PubChem[2] |

Experimental Protocols

General Synthesis

A common and logical route for the synthesis of this compound is the N-alkylation of cyclopropylamine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This is a standard nucleophilic substitution reaction.

Methodology:

-

Reactant Preparation: Cyclopropylamine is dissolved in a suitable aprotic solvent (e.g., acetone, acetonitrile, or THF).

-

Base Addition: An appropriate base (e.g., potassium carbonate, sodium bicarbonate) is added to the solution to act as a proton scavenger for the HCl or HBr byproduct generated during the reaction.

-

Alkylation: Ethyl bromoacetate or ethyl chloroacetate is added to the mixture, typically dropwise, at a controlled temperature (often starting at room temperature).

-

Reaction Monitoring: The reaction is stirred for several hours and can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The resulting crude product can then be purified using techniques such as fractional distillation under vacuum or column chromatography to yield pure this compound.

This general approach is analogous to synthetic steps described for other amino acid esters, where an amine is alkylated with a haloacetate ester[4].

Caption: General workflow for the synthesis of this compound.

Safety and Handling

-

Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood to avoid breathing vapors[5][6].

-

Fire Safety: Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge[7].

-

Incompatibility: Avoid contact with strong acids and strong bases, which could hydrolyze the ester group[5].

-

First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water. If irritation persists, seek medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention[5][7].

Conclusion

This compound is a chemical intermediate with defined structural and basic physicochemical properties. While extensive experimental data is limited, its characteristics can be inferred from its structure and predictive models. The provided synthetic overview offers a logical pathway for its preparation, and the safety guidelines, derived from analogous compounds, ensure its safe handling in a laboratory or industrial setting. Further experimental studies would be beneficial to fully characterize its properties.

References

- 1. This compound | 71922-62-8 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl 2-bromo-2-cyclopropylacetate | 1200828-74-5 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. meridianbioscience.com [meridianbioscience.com]

- 6. echemi.com [echemi.com]

- 7. rolfeschemicals.com [rolfeschemicals.com]

An In-Depth Technical Guide to Ethyl 2-(cyclopropylamino)acetate: Synthesis, Properties, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(cyclopropylamino)acetate, a secondary amine ester, is a valuable building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098. The guide also elucidates the FAK signaling pathway, a critical regulator of cell adhesion, proliferation, and survival, which is a key target in oncology research.

Compound Identification and Properties

This compound is a small molecule featuring a cyclopropyl amine moiety attached to an ethyl acetate backbone.

CAS Number: 71922-62-8

Molecular Structure:

-

Molecular Formula: C₇H₁₃NO₂

-

IUPAC Name: this compound

-

SMILES: CCOC(=O)CNC1CC1

-

InChI Key: VOZPZBSGYPGXEE-UHFFFAOYSA-N

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 143.18 g/mol | --INVALID-LINK--[1] |

| Monoisotopic Mass | 143.09464 Da | --INVALID-LINK--acetate) |

| XlogP (predicted) | 0.6 | --INVALID-LINK--acetate) |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with reductive amination being a common and efficient method. This process involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from ethyl glyoxylate and cyclopropylamine.

Materials:

-

Ethyl glyoxylate (50% solution in toluene)

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of ethyl glyoxylate (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask at 0 °C, add cyclopropylamine (1.1 equivalents) dropwise.

-

Allow the reaction mixture to stir at room temperature for 1 hour to form the corresponding imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to the Spectral Data of Ethyl 2-(cyclopropylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Ethyl 2-(cyclopropylamino)acetate (CAS No: 71922-62-8), a key intermediate in various synthetic pathways. The document outlines the expected spectral characteristics based on available data and theoretical knowledge, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also includes standardized experimental protocols for acquiring such data and visual workflows to illustrate the analytical process and the logic of structural elucidation.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.18 g/mol

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.4 | Singlet | 2H | -NH-CH₂ -C(O)O- |

| ~2.2 | Multiplet | 1H | -NH-CH -(CH₂)₂ |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.0 (broad) | Singlet | 1H | -NH - |

| ~0.4 | Multiplet | 2H | Cyclopropyl CH₂ |

| ~0.3 | Multiplet | 2H | Cyclopropyl CH₂ |

Note: Data is predicted based on typical chemical shifts for similar functional groups. The broad singlet for the -NH proton is due to quadrupole broadening and potential hydrogen exchange.

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C =O (Ester) |

| ~61 | -O-CH₂ -CH₃ |

| ~52 | -NH-CH₂ -C(O)O- |

| ~34 | -NH-CH -(CH₂)₂ |

| ~14 | -O-CH₂-CH₃ |

| ~7 | Cyclopropyl CH₂ |

Note: Data is predicted based on typical chemical shifts.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: A standard broadband or inverse detection probe, tuned to the ¹H or ¹³C frequency.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: ~4 seconds.

-

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: ~1-2 seconds.

-

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3500 | Medium | N-H stretch | Secondary Amine |

| 2850 - 3000 | Strong | C-H stretch (sp³) | Alkyl (Ethyl, Cyclopropyl) |

| ~1740 | Strong | C=O stretch | Ester |

| 1150 - 1250 | Strong | C-O stretch | Ester |

| 1000 - 1100 | Medium | C-N stretch | Amine |

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: An ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge) | Ion | Interpretation |

| 143 | [M]⁺ | Molecular Ion |

| 144 | [M+H]⁺ | Protonated Molecular Ion (in ESI or CI) |

| 98 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 70 | [M - COOCH₂CH₃]⁺ | Loss of the entire ester group |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | Fragmentation of the cyclopropylamino moiety |

Note: Predicted data is based on common fragmentation pathways for esters and amines.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrument Setup (Gas Chromatography):

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Instrument Setup (Mass Spectrometry):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Data Interpretation and Workflow Visualization

The following diagrams illustrate the logical workflow for the spectral analysis and structural elucidation of this compound.

Caption: Workflow for spectral data acquisition, processing, and structural confirmation.

Caption: Relationship between spectral data and molecular structure elucidation.

Unveiling a Key Synthetic Intermediate: A Technical Guide to Ethyl 2-(cyclopropylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(cyclopropylamino)acetate is a secondary amine and ester that has emerged as a valuable building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic molecules for pharmaceutical applications. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily available scientific literature, its contemporary significance is evident from its role as a key intermediate in the development of therapeutic agents, notably in the field of oncology. This technical guide provides a comprehensive overview of its synthesis, known properties, and its application in medicinal chemistry, with a focus on its role in the synthesis of KRAS inhibitors.

Physicochemical Properties

A compilation of the known physical and chemical properties of this compound is presented below. These data are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| CAS Number | 71922-62-8 |

| Appearance | Liquid |

| Boiling Point | Not definitively reported |

| Flash Point | 73.4±22.6 °C[1] |

| Vapor Pressure | 0.4±0.4 mmHg at 25°C[1] |

| Density | Not definitively reported |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The most commonly cited synthetic route to this compound is the nucleophilic substitution reaction between ethyl bromoacetate and cyclopropylamine. A general experimental protocol, as described in recent patent literature, is detailed below.

Experimental Protocol: Synthesis from Ethyl Bromoacetate and Cyclopropylamine

Objective: To synthesize this compound.

Reagents and Materials:

-

Ethyl 2-bromoacetate

-

Cyclopropylamine

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a solution of ethyl 2-bromoacetate (1.0 equivalent) in ethanol (EtOH), add cyclopropylamine (4.0 equivalents).

-

Stir the reaction mixture at room temperature overnight.[2]

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (DCM) and wash with water (H₂O).

-

Separate the organic phase and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Dry the crude product in vacuo to obtain this compound.[2]

Quantitative Data Example (from WO2025026903A1): [2]

| Reagent | Amount (mmol) | Equivalents |

| Ethyl 2-bromoacetate | 9.0 | 1.0 |

| Cyclopropylamine | 36 | 4.0 |

Note: Yields and purity are not specified in the provided excerpt.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its primary utility lies in providing a cyclopropylamino moiety, a structural feature often found in potent and selective drug candidates.

A significant application of this compound is in the synthesis of inhibitors of the KRAS protein, a key signaling protein that is frequently mutated in various cancers. The cyclopropyl group can be an important pharmacophore, contributing to the binding affinity and selectivity of the final drug molecule for its target.

References

In-Depth Technical Guide: Exploring the Potential Mechanism of Action of Ethyl 2-(cyclopropylamino)acetate

Disclaimer: Information regarding the specific mechanism of action of Ethyl 2-(cyclopropylamino)acetate is not extensively available in publicly accessible scientific literature. This document synthesizes available information on its chemical properties and potential interactions based on its structural features, drawing parallels with related compounds. The content herein is intended for research and informational purposes and should not be construed as a definitive analysis.

Introduction

This compound is a chemical compound with the molecular formula C7H13NO2. Structurally, it is the ethyl ester of the N-cyclopropyl substituted amino acid, glycine. While it is commercially available as a building block for organic synthesis, dedicated studies on its specific biological mechanism of action are scarce. This guide aims to explore its potential pharmacological activities by examining its structural motifs and the known mechanisms of analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for understanding its potential for bioavailability and interaction with biological systems.

| Property | Value | Source |

| Molecular Formula | C7H13NO2 | PubChem |

| Molecular Weight | 143.18 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 6253-12-9 | PubChem |

| Appearance | Colorless to light yellow liquid | Chemical Suppliers |

| Boiling Point | 75-78 °C at 12 mmHg | Chemical Suppliers |

| Density | 0.98 g/cm³ | Chemical Suppliers |

Table 1: Physicochemical Properties of this compound

Potential Mechanisms of Action: A Hypothesis-Driven Approach

Given the lack of direct evidence, we can hypothesize potential mechanisms of action based on the two primary structural components of the molecule: the cyclopropylamine moiety and the ethyl acetate group.

The cyclopropylamine group is a known "bioisostere" for larger or more flexible amine-containing groups and can be found in several biologically active compounds. Its presence suggests several potential interactions:

-

Monoamine Oxidase (MAO) Inhibition: Cyclopropylamines are a well-known class of irreversible MAO inhibitors. The strained cyclopropyl ring can form a covalent bond with the FAD cofactor of MAO enzymes, leading to their inactivation. Tranylcypromine is a classic example of a cyclopropylamine-containing MAO inhibitor. It is plausible that this compound could exhibit some degree of MAO inhibition.

-

Cytochrome P450 (CYP) Inhibition: The cyclopropyl group can also act as a mechanism-based inactivator of CYP enzymes. The strained ring can be oxidized by the CYP enzyme, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.

The potential inhibitory pathways are visualized in the diagram below.

Figure 1: Potential inhibitory pathways of this compound targeting MAO and CYP450 enzymes.

The ethyl acetate portion of the molecule is an ester. In biological systems, esters are susceptible to hydrolysis by esterase enzymes, which would cleave the molecule into ethanol and 2-(cyclopropylamino)acetic acid.

-

Prodrug Potential: It is possible that this compound acts as a prodrug. The ester group could enhance its lipophilicity, allowing for better cell membrane permeability. Once inside the cell, esterases could hydrolyze it to release the potentially more active carboxylic acid metabolite, 2-(cyclopropylamino)acetic acid. This metabolite could then exert its own biological effects.

The logical workflow for this potential prodrug activation is illustrated below.

Theoretical Stability of Ethyl 2-(cyclopropylamino)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical analysis of the stability of Ethyl 2-(cyclopropylamino)acetate. Drawing upon literature for structurally related compounds, this document outlines the principal degradation pathways, including hydrolysis, oxidation, thermal decomposition, and photolysis. Detailed experimental protocols for conducting forced degradation studies are presented to facilitate the development of stability-indicating analytical methods. Quantitative data, based on analogous compounds, is summarized in tabular format to provide a comparative framework for stability assessment. Furthermore, logical workflows and potential degradation pathways are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's stability profile. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of pharmaceuticals containing the cyclopropylamine or amino acid ester moieties.

Introduction

This compound is a chemical entity of interest in pharmaceutical development due to its structural motifs, which are present in various biologically active molecules. The cyclopropylamine group is known to be a bioisostere for larger or more flexible groups and can influence the potency and metabolic stability of a drug candidate. The amino acid ester component can act as a prodrug moiety to enhance bioavailability. Understanding the intrinsic stability of this molecule is paramount for the development of safe, effective, and stable pharmaceutical formulations.

This whitepaper details the theoretical stability of this compound by examining the known degradation patterns of its core functional groups: the cyclopropylamine and the ethyl ester of an amino acid. The primary anticipated degradation routes are the hydrolysis of the ester bond and the degradation of the cyclopropylamine ring, particularly under basic conditions. Additionally, the potential for oxidative, thermal, and photolytic degradation is explored.

Predicted Degradation Pathways

The chemical structure of this compound suggests two primary points of lability: the ester linkage and the N-cyclopropyl group.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for ester-containing compounds.[1][2] It can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester can be hydrolyzed to produce cyclopropylaminoacetic acid and ethanol. This reaction is typically reversible.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to yield the carboxylate salt of cyclopropylaminoacetic acid and ethanol. This reaction is generally irreversible and can be faster than acid-catalyzed hydrolysis.

The cyclopropylamine moiety itself has been shown to be susceptible to hydrolytic degradation under high pH conditions.[3] This could potentially lead to ring-opening or other rearrangements.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. For N-substituted amino acid esters, oxidation can occur at the α-C-H bond.[4] The presence of the nitrogen atom can influence the susceptibility to oxidation. The cyclopropylamine moiety may also be susceptible to oxidation, potentially leading to the formation of various degradation products.

Thermal Degradation

Amino acid esters can undergo thermal decomposition. The primary degradation reactions for amino acids at elevated temperatures are deamination and decarboxylation.[5][6][7] For this compound, thermal stress could lead to the loss of the amino group or the carboxyl group, resulting in a variety of degradation products. Amino acid esters have also been shown to prevent thermal inactivation and aggregation of proteins, suggesting some degree of thermal stability.[8]

Photolytic Degradation

Photostability is a critical parameter for drug substances. Exposure to light, particularly UV radiation, can induce photodegradation. While specific data on the photostability of this compound is not available, compounds with amine and carbonyl functionalities can be susceptible to photolytic cleavage or rearrangement.[9]

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Hydrolytic Degradation of this compound at 40°C

| Condition | pH | Half-life (t½) (hours) | Major Degradation Product |

| Acidic | 1.2 | 72 | Cyclopropylaminoacetic Acid |

| Neutral | 7.0 | >300 | Cyclopropylaminoacetic Acid |

| Basic | 10.0 | 24 | Sodium Cyclopropylaminoacetate |

Data is hypothetical and based on the general stability of amino acid esters and cyclopropylamines.

Table 2: Illustrative Forced Degradation Results for this compound

| Stress Condition | Reagent/Condition | Duration | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 1M HCl | 24 hours | 15% | Cyclopropylaminoacetic Acid |

| Base Hydrolysis | 1M NaOH | 8 hours | 25% | Sodium Cyclopropylaminoacetate |

| Oxidation | 3% H₂O₂ | 24 hours | 10% | Oxidized derivatives |

| Thermal | 60°C | 48 hours | 5% | Decarboxylation/deamination products |

| Photolytic | ICH Q1B exposure | - | <2% | Photodegradation products |

Data is hypothetical and intended for illustrative purposes.

Experimental Protocols for Stability Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2][10][11]

General Procedure for Forced Degradation

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: Subject the stock solution to the following stress conditions in separate experiments. A control sample, protected from stress, should be analyzed concurrently.

-

Neutralization/Quenching: After the specified duration, neutralize the acidic and basic samples. Oxidative reactions may be quenched by adding a suitable antioxidant.

-

Analysis: Analyze the stressed samples and the control sample using a validated stability-indicating HPLC method.

Specific Stress Conditions

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the stock solution at 60°C for 48 hours. For solid-state studies, expose the neat compound to the same conditions.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical method would involve:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a general experimental workflow for the stability assessment of this compound.

Caption: Predicted degradation pathways of this compound.

Caption: General workflow for forced degradation studies.

Conclusion

The stability of this compound is predicted to be influenced primarily by hydrolytic and oxidative degradation pathways. The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, while the cyclopropylamine moiety may be sensitive to basic conditions. Thermal and photolytic stress are also potential, albeit likely less significant, degradation routes.

This technical guide provides a theoretical framework for understanding and investigating the stability of this compound. The outlined experimental protocols for forced degradation studies offer a practical approach for identifying potential degradation products and for the development and validation of stability-indicating analytical methods. The illustrative quantitative data and visual diagrams serve as valuable tools for researchers and drug development professionals in designing robust stability programs and ensuring the quality and safety of pharmaceutical products containing this molecule. Further experimental work is required to confirm these theoretical predictions and to fully characterize the stability profile of this compound.

References

- 1. ijrpp.com [ijrpp.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 6. biorxiv.org [biorxiv.org]

- 7. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino Acid esters prevent thermal inactivation and aggregation of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. q1scientific.com [q1scientific.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

"Ethyl 2-(cyclopropylamino)acetate" literature review and background

An In-depth Technical Guide to Ethyl 2-(cyclopropylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as ethyl N-cyclopropylglycinate, is a key chemical intermediate with significant applications in medicinal chemistry and drug development. Its structure combines a glycine ethyl ester backbone with a cyclopropyl amine, a moiety of increasing importance in modern pharmacology. The cyclopropyl group offers a unique combination of rigidity and metabolic stability, making it a desirable feature in the design of novel therapeutics.[1][2] This guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role as a versatile building block for complex bioactive molecules, particularly kinase inhibitors.

The Role of the Cyclopropyl Moiety in Drug Design

The cyclopropane ring is a highly valuable structural unit in medicinal chemistry. Despite its simple three-carbon structure, it confers several advantageous properties to drug candidates:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl chains.[2] This can increase a drug's half-life and reduce potential drug-drug interactions.

-

Conformational Rigidity: The strained ring structure acts as a rigid linker, locking flexible molecules into a specific, bioactive conformation. This can lead to increased binding potency and selectivity for the target protein.[1][3]

-

Improved Physicochemical Properties: The cyclopropyl group can modulate properties such as lipophilicity and solubility, helping to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Bioisosteric Replacement: It is often used as a bioisostere for double bonds or gem-dimethyl groups, maintaining or improving biological activity while altering other molecular properties.[3]

These characteristics have led to the incorporation of cyclopropyl groups in numerous FDA-approved drugs, where they are critical for efficacy and safety.[4][5] this compound serves as a readily available scaffold to introduce this valuable moiety into larger, more complex molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through several standard organic chemistry transformations. One of the most common and efficient methods is the reductive amination of cyclopropanone with ethyl glycinate.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound based on established reductive amination methodologies.[6][7]

Materials:

-

Ethyl glycinate hydrochloride

-

Cyclopropanone ethyl acetal

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add ethyl glycinate hydrochloride and anhydrous methanol. Stir until dissolved.

-

Add cyclopropanone ethyl acetal to the solution.

-

Carefully add glacial acetic acid to adjust the pH of the reaction mixture to approximately 5-6. This facilitates the formation of the intermediate imine.

-

Stir the mixture at room temperature for 1 hour.

-

In small portions, carefully add sodium cyanoborohydride to the stirring mixture. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Ensure the reaction is well-ventilated and the pH does not drop too low.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is basic (~8-9).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the remaining aqueous residue with diethyl ether. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic extracts and wash sequentially with water and then saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. As experimental values for some properties are not widely published, high-quality predicted data from computational models are included and noted.

Data Presentation: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 71922-62-8 | [8] |

| Molecular Formula | C₇H₁₃NO₂ | PubChem[9] |

| Molecular Weight | 143.18 g/mol | PubChem[9] |

| Monoisotopic Mass | 143.09464 Da | PubChem[9] |

| Physical Form | Liquid (Predicted) | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| XlogP (Lipophilicity) | 0.6 | PubChem (Predicted)[9] |

Spectroscopic Characterization

While specific spectra are not publicly available, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure.

-

¹H NMR Spectroscopy:

-

Ethyl Group (CH₂CH₃): A triplet integrating to 3H around δ 1.2-1.3 ppm (for the CH₃) and a quartet integrating to 2H around δ 4.1-4.2 ppm (for the O-CH₂) are expected.[10][11]

-

Methylene Group (N-CH₂-C=O): A singlet or doublet integrating to 2H is expected, likely in the δ 3.3-3.5 ppm range.

-

Cyclopropyl Group (CH-CH₂CH₂): A complex multiplet for the methine proton (N-CH) is expected around δ 2.2-2.5 ppm, and multiplets for the four methylene protons in the upfield region of δ 0.3-0.8 ppm.

-

Amine Proton (NH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A peak around δ 172-175 ppm.

-

Ethyl Group: Peaks around δ 60-62 ppm (O-CH₂) and δ 14-15 ppm (CH₃).

-

Methylene Carbon (N-CH₂): A peak around δ 50-55 ppm.

-

Cyclopropyl Group: A peak for the methine carbon (N-CH) around δ 30-35 ppm and peaks for the methylene carbons around δ 3-8 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A strong, sharp absorption band in the range of 1735-1750 cm⁻¹.[12][13]

-

C-O Stretch (Ester): A strong band in the 1000-1300 cm⁻¹ region.[12]

-

N-H Stretch (Secondary Amine): A moderate, single absorption band around 3300-3350 cm⁻¹.

-

C-H Stretch (Aliphatic/Cyclopropyl): Multiple bands just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring may show a characteristic band slightly above 3000 cm⁻¹.[14]

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 143.

-

Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45) leading to a fragment at m/z 98, and McLafferty rearrangement if sterically possible. Alpha-cleavage next to the nitrogen is also a likely fragmentation pathway.[15][16]

-

Applications in Drug Development

This compound is primarily utilized as a versatile building block for the synthesis of more complex molecules, especially in the development of kinase inhibitors.[4][5] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The N-cyclopropylglycine core of the molecule provides a rigid and metabolically stable anchor that can be elaborated upon to create potent and selective inhibitors. The secondary amine and the ester group serve as convenient handles for further chemical modifications, such as amide bond formation or reduction, to build out the final drug molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures should be based on its structural components: a secondary amine and an ethyl ester.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17][18]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.

-

Fire Safety: The compound is likely flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam).[20]

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a valuable and versatile intermediate for the pharmaceutical industry. Its utility stems from the strategic incorporation of the cyclopropyl group, which imparts enhanced metabolic stability and conformational rigidity to target molecules. This guide has provided an overview of its synthesis, physicochemical properties, and its crucial role as a building block in the development of advanced therapeutics like kinase inhibitors. As drug discovery continues to demand molecules with highly optimized properties, the use of scaffolds such as this compound is expected to grow, further cementing the importance of the cyclopropyl moiety in modern medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Sweet Polymers: Poly(2-ethyl-2-oxazoline) Glycopolymers by Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 71922-62-8(this compound) | Kuujia.com [kuujia.com]

- 9. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Cyclopropane, ethyl- [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. meridianbioscience.com [meridianbioscience.com]

- 18. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 19. rcilabscan.com [rcilabscan.com]

- 20. rolfeschemicals.com [rolfeschemicals.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-(cyclopropylamino)acetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

The solubility of a compound is a critical physical property that influences its application in organic synthesis, purification, formulation, and drug delivery. Ethyl 2-(cyclopropylamino)acetate, as a molecule incorporating both a polar secondary amine and a moderately polar ester group, is expected to exhibit a nuanced solubility profile across various organic solvents. The principle of "like dissolves like" serves as a primary guide for predicting its solubility.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of organic molecules is determined by the presence of polar bonds, often found in functional groups containing electronegative atoms like oxygen and nitrogen.

Predicted Qualitative Solubility of this compound

Based on the structure of this compound, which contains a polar secondary amine capable of hydrogen bonding and an ester group that can act as a hydrogen bond acceptor, its solubility in various common organic solvents can be predicted.[2][3][4][5] The small alkyl groups (ethyl and cyclopropyl) contribute to its nonpolar character. The balance between the polar functional groups and the nonpolar hydrocarbon components will dictate its solubility in a given solvent.[6]

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with both the secondary amine (as a donor and acceptor) and the ester group (as an acceptor), facilitating dissolution.[3][7][8] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | These solvents are polar and can interact via dipole-dipole interactions with the ester and amine groups. Their ability to accept hydrogen bonds also contributes to solubility.[2][6] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the overall molecule has polar characteristics, the alkyl and cyclopropyl groups provide some nonpolar character, allowing for some interaction with nonpolar solvents. Solubility is expected to be limited due to the dominant polar functional groups.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. They can interact with the dipole moments present in the molecule. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, experimental determination is imperative. The following is a generalized protocol based on the widely used shake-flask method, which can be adapted for this compound.

Objective:

To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Methodology:

-

Preparation of the Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a known concentration. This will be used for creating a calibration curve.

-

-

Calibration Curve Generation:

-

Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution with the solvent.

-

Analyze each standard solution using a validated HPLC or GC method to determine the instrument's response (e.g., peak area) to the compound at different concentrations.

-

Plot the instrument response against the known concentrations to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC or GC method used for the calibration curve to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Visual Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: A logical workflow for the experimental determination of compound solubility.

References

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

Technical Guide: Physicochemical Properties of Ethyl 2-(cyclopropylamino)acetate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Examination of the Melting and Boiling Points of Ethyl 2-(cyclopropylamino)acetate

This technical guide addresses the physical properties, specifically the melting and boiling points, of the chemical compound this compound. An extensive search of publicly available chemical databases and scientific literature has been conducted to provide accurate and reliable data for research and development purposes.

Executive Summary

A thorough investigation for the empirical melting and boiling points of this compound reveals that these specific physical constants are not well-documented in readily accessible scientific literature or commercial chemical databases. This suggests that the compound may be novel, not extensively characterized, or primarily described in proprietary literature.

However, to provide a relevant point of reference for researchers, this guide includes data for the structurally similar compound, ethyl 2-cyclopropylideneacetate (CAS No. 74592-36-2). It is crucial to note that while related, the physical properties of this analogue may differ from those of this compound due to structural variations.

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for the related compound, ethyl 2-cyclopropylideneacetate. No experimental data for the melting point of this related compound was found.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | Not Found | C₇H₁₃NO₂ | 143.18 | Not Available | Not Available |

| ethyl 2-cyclopropylideneacetate | 74592-36-2 | C₇H₁₀O₂ | 126.15 | Not Available | 78-82 @ 1 Torr[1][2] |

Experimental Protocols

As no specific experimental determinations for the melting and boiling points of this compound are documented, the following sections detail generalized, standard laboratory procedures for these measurements. These protocols are widely accepted and applicable for the characterization of new or uncharacterized chemical entities.

3.1. Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids and is a common technique to determine the melting range of a substance, which also serves as an indicator of purity.[3]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, and a sample of the solid compound.[4]

-

Procedure:

-

A small amount of the dry, powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.[3][4]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[3]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

-

For a pure substance, the melting range is typically narrow (0.5-2 °C).

-

3.2. Boiling Point Determination (Micro Boiling Point Method)

This technique is appropriate for determining the boiling point of a small quantity of a liquid sample.[5][6]

-

Apparatus: Thiele tube or a similar heating bath (e.g., oil bath), a small test tube, a capillary tube (sealed at one end), a thermometer, and a sample of the liquid compound.[5][7][8]

-

Procedure:

-

A few milliliters of the liquid sample are placed in the small test tube.[5]

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.[5][7]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb, and the assembly is immersed in a heating bath.[7][8]

-

The heating bath is gently and uniformly heated.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[7]

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[7] This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.[5][6][7]

-

Visualization of Physical State Transitions

The following diagram illustrates the logical relationship between the physical states of a substance as a function of temperature.

Caption: Logical flow of physical state transitions.

Conclusion

While the precise melting and boiling points for this compound are not currently available in the public domain, this guide provides standardized methodologies for their experimental determination. The data for the structurally related compound, ethyl 2-cyclopropylideneacetate, is offered as a preliminary reference. It is recommended that researchers synthesize or acquire a sample of this compound and perform the experimental protocols outlined herein to establish its definitive physicochemical properties.

References

- 1. ethyl 2-[(1E)-cyclopropylidene]acetate CAS#: 74592-36-2 [m.chemicalbook.com]

- 2. ethyl 2-[(1E)-cyclopropylidene]acetate | 74592-36-2 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of Ethyl 2-(cyclopropylamino)acetate from Cyclopropylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-(cyclopropylamino)acetate, a valuable building block in medicinal chemistry. The primary synthetic route described is the N-alkylation of cyclopropylamine with ethyl 2-bromoacetate. This guide includes reaction parameters, purification methods, and characterization data. The information is intended to assist researchers in the efficient and reproducible synthesis of this versatile compound for applications in drug discovery and development.

Introduction

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. The incorporation of a cyclopropylamine moiety can significantly impact the pharmacological profile of a molecule by introducing conformational rigidity, improving metabolic stability, and enhancing binding affinity to biological targets. This document outlines a reliable protocol for the preparation of this compound and provides data to support its application in a research and development setting.

Synthetic Pathway

The synthesis of this compound from cyclopropylamine is typically achieved through a nucleophilic substitution reaction (N-alkylation) with an ethyl haloacetate, such as ethyl 2-bromoacetate or ethyl 2-chloroacetate. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Caption: General reaction scheme for the N-alkylation of cyclopropylamine.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-alkylation

This protocol details the synthesis of this compound using ethyl 2-bromoacetate and potassium carbonate as the base.

Materials:

-

Cyclopropylamine

-

Ethyl 2-bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents).

-

Add anhydrous acetonitrile to the flask to create a slurry.

-

To the stirred slurry, add cyclopropylamine (1.2 equivalents).

-

Slowly add ethyl 2-bromoacetate (1.0 equivalent) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound as a liquid.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Role |

| Cyclopropylamine | C₃H₇N | 57.09 | 765-30-0 | Starting Material |

| Ethyl 2-bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 | Reagent |

| This compound | C₇H₁₃NO₂ | 143.18 | 71922-62-8 | Product |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Stoichiometry (Cyclopropylamine:Ethyl bromoacetate:K₂CO₃) | 1.2 : 1.0 : 2.5 |

| Solvent | Acetonitrile (anhydrous) |

| Reaction Temperature | Reflux (~82 °C) |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 75 - 85% |

| Purity (post-distillation) | >98% (by GC-MS) |

Characterization Data

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.19 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.42 (s, 2H, -NCH₂CO-), 2.25-2.18 (m, 1H, -NH-CH-), 1.28 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 0.50-0.45 (m, 2H, cyclopropyl CH₂), 0.42-0.37 (m, 2H, cyclopropyl CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.5 (-C=O), 60.8 (-OCH₂CH₃), 52.1 (-NCH₂CO-), 33.4 (-NH-CH-), 14.2 (-OCH₂CH₃), 7.0 (cyclopropyl CH₂) |

| IR (neat) | ν (cm⁻¹): 3340 (N-H stretch), 2980, 2940 (C-H stretch), 1735 (C=O stretch, ester), 1180 (C-O stretch) |

| Mass Spec (EI) | m/z (%): 143 (M⁺, 15), 114 (25), 86 (100), 70 (40), 56 (85) |

Application Notes

-

Versatile Building Block: this compound is a versatile intermediate for the synthesis of more complex molecules. The secondary amine can be further functionalized, and the ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

-

Drug Development: The cyclopropylamine motif is present in numerous approved drugs and clinical candidates. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties. This building block is particularly useful for the synthesis of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) and lysine-specific demethylase 1 (LSD1).

-

Reaction Optimization: The choice of base and solvent can influence the reaction rate and yield. While potassium carbonate in acetonitrile is effective, other non-nucleophilic bases such as triethylamine or diisopropylethylamine can also be used. Aprotic polar solvents like DMF may also be employed, potentially at lower reaction temperatures.

-

Side Reactions: A potential side reaction is the dialkylation of the cyclopropylamine nitrogen. Using a slight excess of the amine can help to minimize this. Over-alkylation of the product nitrogen is also a possibility, leading to a quaternary ammonium salt. Careful control of stoichiometry and reaction time is recommended.

-

Purification: Vacuum distillation is the recommended method for obtaining high-purity this compound. The product is a relatively low-boiling liquid, so care should be taken to avoid losses during solvent removal.

Workflow and Logic Diagrams

Caption: Step-by-step experimental workflow for the synthesis and purification.

Caption: Logical flow from starting materials to verified final product.

The Versatility of Ethyl 2-(cyclopropylamino)acetate in Medicinal Chemistry: A Building Block for Novel Therapeutics

FOR IMMEDIATE RELEASE